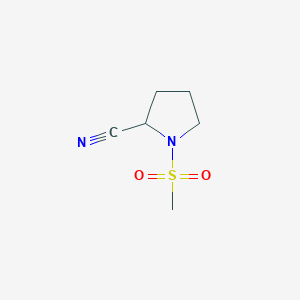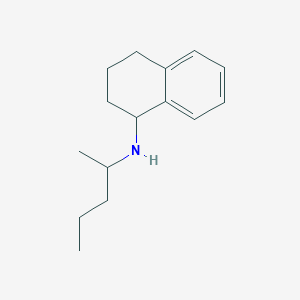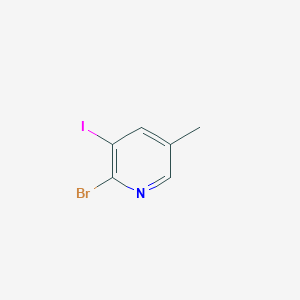![molecular formula C10H12FNO2 B1462068 Methyl 3-[(3-fluorophenyl)amino]propanoate CAS No. 1094637-42-9](/img/structure/B1462068.png)
Methyl 3-[(3-fluorophenyl)amino]propanoate
Descripción general
Descripción
Methyl 3-[(3-fluorophenyl)amino]propanoate (MFAP) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. MFAP is a derivative of 3-fluoroamphetamine, a psychoactive drug that is known to have stimulant effects on the central nervous system. However, MFAP is not used as a drug itself but rather as a precursor or intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Cardiovascular Pharmacology
A study investigated the cardiovascular effects of novel esters and alcohol analogs, including methyl 3-amino-(1H-indol-3-yl) propanoate hydrochloride. These compounds were evaluated for their antihypertensive effects and action on blood pressure, indicating their potential for cardiovascular pharmacology research (Pérez-Alvarez et al., 1999).
Antimalarial Activity
Research on tebuquine and related compounds, including the structural framework similar to methyl 3-[(3-fluorophenyl)amino]propanoate, showed significant antimalarial activity against Plasmodium berghei. The study highlights the importance of molecular modifications for enhancing antimalarial efficacy (Werbel et al., 1986).
Antidepressant Activity
The synthesis and evaluation of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to this compound, demonstrated potential antidepressant activities. This suggests the relevance of such compounds in the development of new antidepressant drugs (Tao Yuan, 2012).
Biocatalysis
A study focused on the biocatalytic applications of S-3-amino-3-phenylpropionic acid, closely related to this compound, for producing enantiopure compounds. This research underlines the compound's utility in pharmaceutical intermediate production (Yi Li et al., 2013).
Tumor Imaging
Fluorinated analogues of alpha-aminoisobutyric acid, including compounds structurally related to this compound, have been developed as promising imaging agents for detecting intracranial neoplasms via positron emission tomography (PET). This highlights the compound's potential in diagnostic applications (McConathy et al., 2002).
Propiedades
IUPAC Name |
methyl 3-(3-fluoroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZMIXKRODAPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)






![(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1461996.png)

![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclohexanamine](/img/structure/B1462002.png)

![[2-Amino-1-(5-methylthiophen-2-yl)ethyl]dimethylamine](/img/structure/B1462006.png)
